Home > Products > Screening Compounds P76195 > 2-[3-(5-Tetrazolyl)benzyl]isoindoline-1,3-dione
2-[3-(5-Tetrazolyl)benzyl]isoindoline-1,3-dione -

2-[3-(5-Tetrazolyl)benzyl]isoindoline-1,3-dione

Catalog Number: EVT-13862927
CAS Number:
Molecular Formula: C16H11N5O2
Molecular Weight: 305.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to 2-[3-(5-Tetrazolyl)benzyl]isoindoline-1,3-dione in Contemporary Medicinal Chemistry

Hybrid Pharmacophore Design: Synergy of Isoindoline-1,3-dione and Tetrazole Moieties

The strategic integration of the isoindoline-1,3-dione (phthalimide) and tetrazole scaffolds creates a hybrid pharmacophore with enhanced biological targeting capabilities. The isoindoline-1,3-dione moiety contributes planar aromatic character and hydrogen-bond accepting properties via its carbonyl groups, facilitating interactions with enzymatic active sites. Concurrently, the tetrazole ring acts as a metabolically stable bioisostere of carboxylic acids, providing comparable acidity (pKa ~4.9) without susceptibility to enzymatic degradation. This synergy enables dual-target engagement: isoindoline-1,3-dione binds peripheral anionic sites (PAS) of enzymes like acetylcholinesterase (AChE), while the tetrazole anchors at catalytic active sites (CAS), as demonstrated in molecular docking studies of analogous hybrids [5] [9]. The benzyl linker further optimizes spatial orientation between pharmacophores, enabling optimal geometry for bidentate target binding. This design principle mirrors recent successes in tetrazole-silatrane hybrids showing potent AChE inhibition (binding energies: -9.50 to -10.06 kcal/mol) [5].

Historical Evolution of Isoindoline-1,3-dione Derivatives in Drug Discovery

Isoindoline-1,3-dione derivatives have evolved from industrial applications (dyes, polymers) to privileged scaffolds in medicinal chemistry. Early derivatives like thalidomide highlighted their biological potential despite safety issues, spurring research into safer analogs. Contemporary derivatives exhibit multifunctional bioactivities:

  • Anticonvulsant agents (e.g., N-substituted phenytoin analogs) targeting voltage-gated sodium channels [8]
  • Cholinesterase inhibitors for Alzheimer’s disease (e.g., N-benzyl pyridinium-phthalimide hybrids with IC₅₀ values of 2.1–7.4 μM) [9]
  • Anticancer compounds inducing apoptosis via caspase activation [8]

Structural diversification through substitutions at the N-position or benzene ring has fine-tuned potency, solubility, and target selectivity. For example, tetrachloro-substituted isoindoline-1,3-diones (e.g., 2-benzyl-4,5,6,7-tetrachloro-isoindole-1,3-dione) exhibit enhanced electrophilic character for covalent protein targeting [6]. Patent WO2014018866A1 details modern synthetic routes to amino-/hydroxy-functionalized derivatives, enabling complex hybrid designs [4].

Table 1: Evolution of Key Isoindoline-1,3-dione Derivatives in Drug Discovery

Derivative ClassBiological ActivityKey Advances
N-Alkyl/Aryl substitutedAnticonvulsant, Anti-inflammatoryEnhanced metabolic stability vs. early analogs
Halogenated (e.g., tetrachloro)Anticancer, AntimicrobialIncreased electrophilicity for covalent binding
N-Heterocyclic hybridsAChE inhibition, AntidiabeticDual-target engagement capabilities
Amino-functionalizedNeuroprotective, Anti-amyloid aggregationImproved blood-brain barrier permeability

Role of Tetrazole Bioisosterism in Enhancing Pharmacokinetic Profiles

Tetrazole’s bioisosteric replacement of carboxylic acids profoundly improves pharmacokinetic (PK) properties while retaining biological activity. Key advantages include:

  • Enhanced Metabolic Stability: Resistance to esterase-mediated hydrolysis, extending plasma half-life [5].
  • Improved Lipophilicity: Tetrazole’s logP reduction (~0.5–1.0 units vs. carboxylate) enhances membrane permeability without compromising solubility, evidenced in tetrazole-quinoline antimalarials with high oral bioavailability [10].
  • Facilitated Target Binding: The tetrazolide anion forms stronger salt bridges with cationic residues (e.g., arginine) than carboxylates due to its delocalized charge and hydrogen-bonding capacity (4–5 H-bonds vs. 2–3 for carboxylates) [3] [7].

Computational studies confirm that tetrazole bioisosteres maintain similar pKa values (ΔpKa <1.0) and molecular volumes (∆ <5 ų) to carboxyl groups, enabling seamless integration into pharmacophores. In isoindoline-1,3-dione hybrids, this substitution mitigates polarity issues associated with carboxylic acids, as demonstrated by tetrazole analogs of glutathione reductase inhibitors showing superior antiplasmodial activity [2] [10].

Table 2: Pharmacokinetic Comparison: Tetrazole vs. Carboxylic Acid Bioisosteres

PropertyTetrazoleCarboxylic AcidPharmacological Impact
pKa4.5–4.94.0–5.0Comparable ionization at physiological pH
LogD (pH 7.4)0.5–1.5 (lower)1.0–2.0Enhanced membrane permeability
Hydrogen-Bond Capacity4–5 acceptors/donors2–3 acceptors/donorsStronger target binding
Metabolic VulnerabilityResistant to esterasesSusceptible to esterasesExtended half-life

Current Research Gaps and Rationale for Targeting Multi-Mechanistic Pathways

Despite advances, critical gaps persist in developing 2-[3-(5-tetrazolyl)benzyl]isoindoline-1,3-dione:

  • Limited Exploration of Multi-Target Effects: Most studies focus on single-target activities (e.g., AChE inhibition), neglecting its potential against comorbid conditions like diabetes-mediated neurodegeneration. Tetrazoles modulate peroxisome proliferator-activated receptors (PPARs) and dipeptidyl peptidase-4 (DPP-4), while isoindoline-1,3-diones inhibit aldose reductase [7] [8]. Unifying these mechanisms could address disease complexity.
  • Inadequate ADMET Profiling: Predictive studies indicate favorable blood-brain barrier penetration (QBB >0.8) and low hepatotoxicity risk for analogs, but experimental validation is lacking [5] [9].
  • Synthetic Complexity: Current routes require stepwise coupling (e.g., Ugi-azide for tetrazole, then N-alkylation), yielding <60% purity in intermediates [4] [10]. Click chemistry or one-pot multicomponent reactions remain unexplored.

The compound’s structural duality rationalizes its multi-mechanistic potential: The tetrazole moiety’s modulation of ion channels and oxidoreductases complements isoindoline-1,3-dione’s anti-inflammatory/anti-aggregatory effects. This positions it ideally for polypharmacology in neurodegenerative-metabolic syndromes, where single-target agents show limited efficacy [7] [9].

Table 3: Potential Biological Targets of 2-[3-(5-Tetrazolyl)benzyl]isoindoline-1,3-dione

Target ClassSpecific TargetsTherapeutic Relevance
CholinesterasesAChE (CAS/PAS), BuChEAlzheimer’s disease symptom mitigation
OxidoreductasesAldose reductase, Glutathione reductaseDiabetes complications, Oxidative stress
Nuclear ReceptorsPPAR-γ, PPAR-αMetabolic syndrome, Inflammation
ProteasesDPP-4, NeprilysinNeuropeptide regulation, Glucose metabolism
Amyloid PathwaysAβ aggregation, Tau phosphorylationAlzheimer’s disease modification

Listed Compounds: 2-[3-(5-Tetrazolyl)benzyl]isoindoline-1,3-dione; Isoindoline-1,3-dione; Tetrazole; 2-Benzyl-4,5,6,7-tetrachloro-isoindole-1,3-dione; 5-(tert-Butyl)isoindoline-1,3-dione

Properties

Product Name

2-[3-(5-Tetrazolyl)benzyl]isoindoline-1,3-dione

IUPAC Name

2-[[3-(2H-tetrazol-5-yl)phenyl]methyl]isoindole-1,3-dione

Molecular Formula

C16H11N5O2

Molecular Weight

305.29 g/mol

InChI

InChI=1S/C16H11N5O2/c22-15-12-6-1-2-7-13(12)16(23)21(15)9-10-4-3-5-11(8-10)14-17-19-20-18-14/h1-8H,9H2,(H,17,18,19,20)

InChI Key

PWCUNBBRJUDGEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)C4=NNN=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.